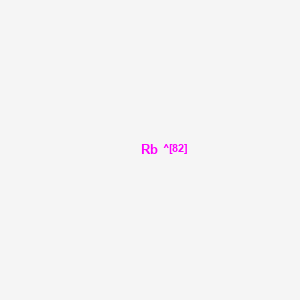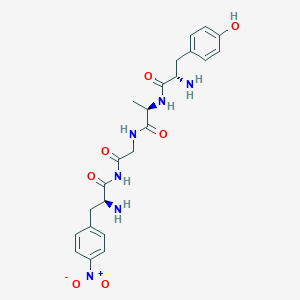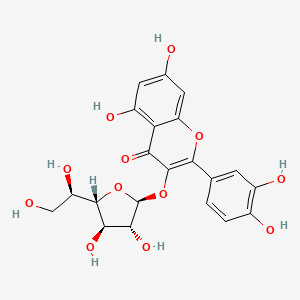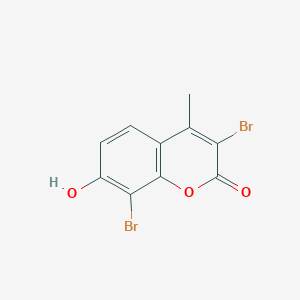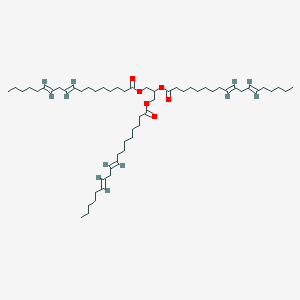
Decavanadate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxyvanadium ions in various states of oxidation. They act primarily as ion transport inhibitors due to their inhibition of Na(+)-, K(+)-, and Ca(+)-ATPase transport systems. They also have insulin-like action, positive inotropic action on cardiac ventricular muscle, and other metabolic effects.
Wissenschaftliche Forschungsanwendungen
Biochemical Processes
Decavanadate has been extensively explored for its role in various biochemical processes. It is instrumental in understanding muscle contraction, calcium homeostasis, oxidative stress markers, mitochondrial oxygen consumption, and glucose uptake. These studies extend to both in vitro and in vivo models, showcasing decavanadate's significant impact on biological systems (Aureliano, 2009).
Interaction with Biological Molecules
Decavanadate's high negative charge and oxygen-rich surface enable interactions with various biological molecules. This has led to investigations of its applications in addressing global health issues like diabetes mellitus, cancer, and Alzheimer’s disease. New compounds, such as 2-aminopyrimidinium decavanadate, demonstrate potential antineoplastic activities, furthering the scope of decavanadate in medicinal applications (García-García et al., 2021).
Decavanadate and Cellular Function
The interaction of decavanadate with proteins, lipid structures, and cellular functions is a key area of study. It exhibits effects on oxidative stress processes and other biological properties. Its impact on various biochemical systems may stem from its charge and size, influencing mitochondrial function and stress markers in vivo (Aureliano & Crans, 2009).
Pharmacological Potential
Decavanadate's potential pharmacological applications have been explored, particularly in the context of its interaction with actin and other polyoxometalates. These interactions have implications for the development of pharmacological agents targeting various diseases (Marques et al., 2017).
Emerging Biomedical Activities
Polyoxovanadates like decavanadate have shown promising activities in antidiabetic, antibacterial, antiviral, and anticancer applications. Their stability and interaction with biological systems under experimental conditions have been a focus, with decavanadate displaying significant in vivo and ex-vivo effects (Aureliano et al., 2021).
Receptor Interactions
Decavanadate has been studied as a P2X receptor antagonist, useful for understanding ligand interactions with P2X7 receptors. Its competitive blocking properties and rapid effects highlight its utility in receptor studies (Michel et al., 2006).
Influence on Mitochondria and Cellular Antioxidants
In vivo studies demonstrate that decavanadate can significantly alter mitochondrial function and cellular antioxidant markers. This underscores its impact on cellular processes and the importance of considering decavanadate in biological systems (Aureliano, 2014).
Eigenschaften
Produktname |
Decavanadate |
|---|---|
Molekularformel |
O28V10-6 |
Molekulargewicht |
957.4 g/mol |
IUPAC-Name |
[5,13-bis[(dioxido(oxo)vanadio)oxy]-1,3,5,7,9,11,13-heptaoxo-2,4,6,8,10,12,14,15,16-nonaoxa-1λ5,3λ5,5λ5,7λ5,9λ5,11λ5,13λ5-heptavanadatricyclo[9.3.1.13,7]hexadecan-9-yl]oxy-dioxido-oxovanadium |
InChI |
InChI=1S/28O.10V/q;;;;;;;;;;;;;;;;;;;;;;6*-1;;;;;;;;;; |
InChI-Schlüssel |
OSBWBKHFRWKREF-UHFFFAOYSA-N |
Kanonische SMILES |
[O-][V](=O)([O-])O[V]1(=O)O[V]2(=O)O[V]3(=O)O[V](=O)(O[V](=O)(O3)O[V](=O)([O-])[O-])O[V](=O)(O[V](=O)(O2)O1)O[V](=O)([O-])[O-] |
Synonyme |
Decavanadate Metavanadate Monovanadate Orthovanadate Oxyvanadium Sodium Vanadate Vanadate Vanadate, Sodium Vanadates Vanadyl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



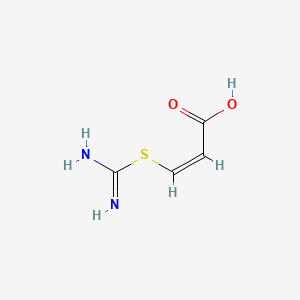


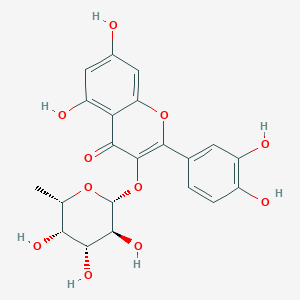
![(Z)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide](/img/structure/B1236347.png)


